molecular formula C19H21N3O B11408736 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]acetamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B11408736
M. Wt: 307.4 g/mol
InChI Key: ZKUCZPHAQUADIX-UHFFFAOYSA-N
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Description

N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide is a compound with a complex structure that includes a benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
  • N-[3-(1-benzyl-1H-1,3-benzothiazol-2-yl)propyl]acetamide
  • N-[3-(1-benzyl-1H-1,3-benzoxazol-2-yl)propyl]acetamide

Uniqueness

N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C19H21N3O/c1-15(23)20-13-7-12-19-21-17-10-5-6-11-18(17)22(19)14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-14H2,1H3,(H,20,23)

InChI Key

ZKUCZPHAQUADIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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